molecular formula C41H72O9 B1663694 Ionomycin CAS No. 56092-81-0

Ionomycin

Cat. No.: B1663694
CAS No.: 56092-81-0
M. Wt: 709.0 g/mol
InChI Key: PGHMRUGBZOYCAA-ADZNBVRBSA-N
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Description

Ionomycin is a polyether antibiotic and ionophore produced by the bacterium Streptomyces conglobatus. It is known for its ability to bind and transport calcium ions (Ca²⁺) across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels and study calcium signaling pathways .

Mechanism of Action

Target of Action

Ionomycin is an ionophore and an antibiotic that primarily targets calcium ions (Ca2+) . It binds calcium ions in a 1:1 ratio . Although it can also bind other divalent cations like magnesium and cadmium, it prefers Ca2+ . The primary role of these targets is to regulate various cellular functions, including muscle contraction, nerve impulse transmission, and cell signaling.

Mode of Action

This compound increases intracellular calcium concentration by facilitating the transport of Ca2+ across the plasma membrane . It also releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This interaction with its targets leads to changes in the intracellular environment, particularly affecting calcium-dependent cellular processes.

Biochemical Pathways

The increase in intracellular calcium concentration triggered by this compound affects several biochemical pathways. It directly affects internal Ca2+ stores in cells, causing the release of Ca2+ into the cytosol . This in turn triggers further depletion of the stores through Calcium-Induced Calcium Release (CICR) and subsequently activates Store-Operated Calcium Entry (SOCE) . These changes can have downstream effects on various cellular processes that are regulated by calcium signaling.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in fats and dmso . This suggests that its bioavailability may be influenced by its lipid solubility. Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

Result of Action

The result of this compound’s action is an increase in intracellular calcium concentration. This can have various molecular and cellular effects, depending on the specific cell type and the calcium-dependent processes that are active in those cells. For example, in T cells, this compound can trigger cell activation . In astrocytes, it can cause a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of extracellular Ca2+ can affect the ability of this compound to increase intracellular calcium levels . Furthermore, the lipid environment of the cell can influence the ability of this compound to cross the cell membrane, given its lipid solubility . The specific cellular environment, including the presence of other ions and proteins, can also influence the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Ionomycin has a high affinity for calcium ions, binding them in a 1:1 ratio . It also binds other divalent cations like magnesium and cadmium, but prefers calcium . The interaction between this compound and these ions plays a crucial role in various biochemical reactions. For instance, this compound facilitates the transfer of calcium ions into and out of cells . This property of this compound is essential in studies related to calcium signaling pathways and cellular calcium homeostasis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It can increase intracellular calcium levels, triggering cell death through apoptosis and autophagy . In human T cells, this compound induces hydrolysis of phosphoinositides and activates protein kinase C to mediate T cell activation . In human B cells, this compound treatment induces the activation of calcium-dependent endonuclease, resulting in apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It facilitates the transport of Ca2+ across the plasma membrane and releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . Additionally, this compound has been identified as a novel modulating ligand for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound concentrations ranging from 0.1 to 10 μM triggered a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau . The response was dependent on concentration and exposure time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a high concentration of this compound increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism, leading to increased reactive oxygen species (ROS) and decreased ATP .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a crucial role in calcium signaling pathways and influences the activation of PPARγ, a key regulator of lipid metabolism and glucose homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with calcium ions. It facilitates the transfer of calcium ions across the plasma membrane and releases calcium ions from intracellular stores .

Subcellular Localization

This compound is primarily localized in the plasma membrane where it facilitates the transport of calcium ions . Its activity is largely confined to this location, where it interacts with calcium ions and influences various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ionomycin is typically extracted from the fermentation broth of Streptomyces conglobatus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is processed to isolate this compound, which is then purified and crystallized. The final product is often provided as a calcium salt or free acid, both of which are insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Chemical Reactions Analysis

Types of Reactions: Ionomycin primarily undergoes complexation reactions with divalent cations such as calcium, magnesium, and cadmium. It forms stable complexes with these ions, facilitating their transport across membranes .

Common Reagents and Conditions:

Major Products: The major product of this compound’s reaction with calcium ions is a 1:1 stoichiometric complex, which is used to study calcium transport and signaling in biological systems .

Scientific Research Applications

Ionomycin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHMRUGBZOYCAA-ADZNBVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040521
Record name Ionomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56092-81-0
Record name Ionomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56092-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ionomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IONOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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